molecular formula C17H11ClF3N3O4S B3042965 2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate CAS No. 680580-06-7

2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

Cat. No. B3042965
CAS RN: 680580-06-7
M. Wt: 445.8 g/mol
InChI Key: HUAMRYMBOVFDED-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups including a nitro group (-NO2), a carbonyl group (C=O), and a trifluoromethyl group (-CF3). The presence of these groups can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the searched resources, it’s worth noting that nitro compounds and carbonyl compounds are known to undergo several types of reactions. For instance, nitro compounds can participate in the Henry reaction, a classic carbon–carbon bond formation reaction . Carbonyl compounds, on the other hand, can undergo addition-elimination reactions .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . They also exhibit lower volatility than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate, focusing on six unique applications:

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell death. Research has demonstrated its effectiveness against antibiotic-resistant strains, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Studies have indicated that this compound can induce apoptosis in cancer cells. Its mechanism involves the disruption of mitochondrial function and the activation of caspase pathways. This makes it a valuable compound for further research in cancer therapy, particularly for targeting specific cancer cell lines that are resistant to conventional treatments .

Fluorescent Probes for Bioimaging

Due to its unique chemical structure, this compound exhibits strong fluorescence properties. It can be used as a fluorescent probe in bioimaging to track cellular processes in real-time. Its high specificity and sensitivity make it an excellent tool for visualizing cellular components and understanding complex biological mechanisms .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. By binding to the active sites of these enzymes, it can effectively block their activity, which is useful in studying metabolic disorders and developing enzyme-targeted therapies .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O4S/c18-11-3-1-9(2-4-11)5-6-22-15(25)16-23(26)12-7-10(17(19,20)21)8-13(24(27)28)14(12)29-16/h1-4,7-8H,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAMRYMBOVFDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=[N+](C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

Synthesis routes and methods

Procedure details

A suspension of 0.3 g (0.89 mmol) of ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate-3-oxide (the synthesis of which is described in Wagner et al., Chem. Ber., 1973, 106, 640-654 compound 4e and Bayer patent DE 2013434, example 7), in 9 ml of methanol is heated with stirring until solubilization, and then cooled to 25° C. 0.157 g (1.01 mmol) of 2-(4-chlorophenyl)ethanamine is added slowly to the solution obtained. The homogeneous reaction mixture is stirred at AT overnight. It is then concentrated under reduced pressure and the residue obtained is purified by silica column chromatography (solvent: cyclohexane/-dichloromethane from 60/40 to 0/100). 0.240 g of expected compound is obtained.
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 4e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.157 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

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